molecular formula C9H11Cl2N3 B1391723 4-(1H-imidazol-2-yl)aniline dihydrochloride CAS No. 1235440-77-3

4-(1H-imidazol-2-yl)aniline dihydrochloride

Cat. No. B1391723
M. Wt: 232.11 g/mol
InChI Key: CBRSTVXMDJKRRF-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-2-yl)aniline dihydrochloride” is a chemical compound with the CAS Number: 1235440-77-3 . It has a molecular weight of 232.11 and its IUPAC name is 4-(1H-imidazol-2-yl)aniline dihydrochloride .


Synthesis Analysis

The synthesis of 4-(1H-imidazol-2-yl)aniline and similar compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, can yield 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours can afford 4-(1H-benzo[d]imidazol-2-yl)aniline .


Molecular Structure Analysis

The InChI code for “4-(1H-imidazol-2-yl)aniline dihydrochloride” is 1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H . The Canonical SMILES is C1=CC(=CC=C1C2=NC=CN2)N.Cl .


Chemical Reactions Analysis

The synthesis of 4-(1H-imidazol-2-yl)aniline involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via a mechanism of cyclocondensation using polyphosphoric acid as a cyclodehydrating agent .


Physical And Chemical Properties Analysis

“4-(1H-imidazol-2-yl)aniline dihydrochloride” has a molecular weight of 195.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 195.0563250 g/mol . The topological polar surface area is 54.7 Ų . The heavy atom count is 13 .

Scientific Research Applications

Antiviral Research

Imidazole derivatives have been reported to exhibit antiviral properties against various virus strains such as HIV, HCV, HCMV, and HSV-1 . “4-(1H-imidazol-2-yl)aniline dihydrochloride” could potentially be used in the synthesis of compounds for antiviral medication research.

Therapeutic Potential

The therapeutic potential of imidazole compounds is vast, with applications in treating a range of diseases. The specific compound may be used in synthesizing new drugs with potential therapeutic effects .

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in everyday applications. The compound could be involved in the regiocontrolled synthesis of substituted imidazoles for various uses .

Chemical Synthesis

The compound may be used as a starting material or intermediate in the synthesis of benzimidazole derivatives, which have diverse applications in chemical research .

Scientific Research Aid

As a versatile chemical compound, “4-(1H-imidazol-2-yl)aniline dihydrochloride” finds utility in aiding investigations across various scientific fields.

Safety And Hazards

The safety information for “4-(1H-imidazol-2-yl)aniline dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The imidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry . Therefore, the future directions of “4-(1H-imidazol-2-yl)aniline dihydrochloride” could involve further exploration in the field of medicinal chemistry.

properties

IUPAC Name

4-(1H-imidazol-2-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRSTVXMDJKRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-imidazol-2-yl)aniline dihydrochloride
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4-(1H-imidazol-2-yl)aniline dihydrochloride
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4-(1H-imidazol-2-yl)aniline dihydrochloride

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